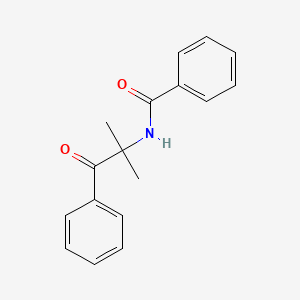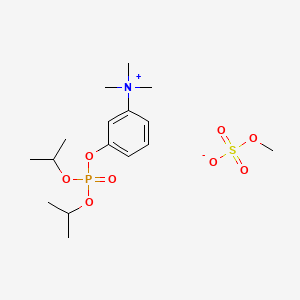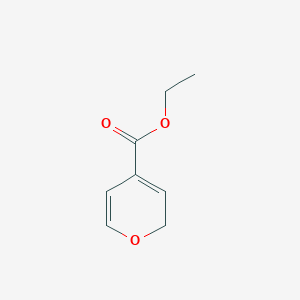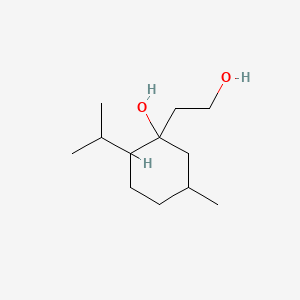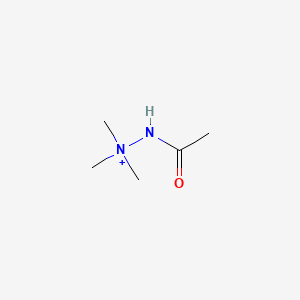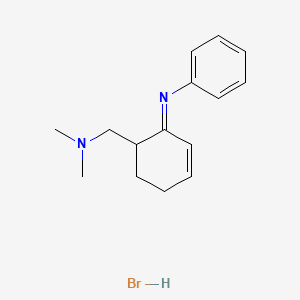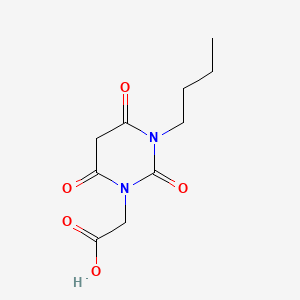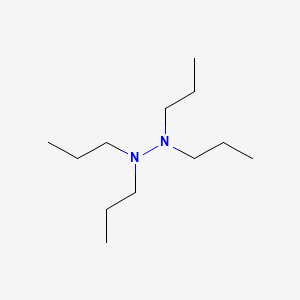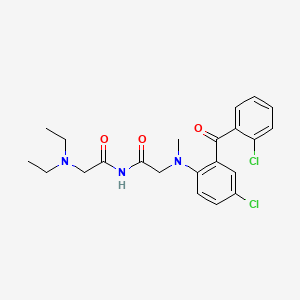
Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” is a complex organic compound that belongs to the class of acetanilides Acetanilides are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” typically involves multiple steps, including the acylation of aniline derivatives, chlorination, and amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be investigated for their therapeutic potential, particularly in the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
Acetanilide: A simpler analog with known analgesic and antipyretic properties.
N-Phenylacetamide: Another related compound with similar structural features.
Chlorobenzoyl derivatives: Compounds with similar chlorinated benzoyl groups.
Uniqueness
The uniqueness of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” lies in its complex structure, which combines multiple functional groups, potentially leading to diverse chemical reactivity and biological activity.
特性
CAS番号 |
59180-46-0 |
|---|---|
分子式 |
C22H25Cl2N3O3 |
分子量 |
450.4 g/mol |
IUPAC名 |
2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-N-[2-(diethylamino)acetyl]acetamide |
InChI |
InChI=1S/C22H25Cl2N3O3/c1-4-27(5-2)14-21(29)25-20(28)13-26(3)19-11-10-15(23)12-17(19)22(30)16-8-6-7-9-18(16)24/h6-12H,4-5,13-14H2,1-3H3,(H,25,28,29) |
InChIキー |
ALMPDHNJPCFJOP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


